molecular formula C17H26N2O2 B11074562 2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethyl pyridine-3-carboxylate

2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethyl pyridine-3-carboxylate

Cat. No.: B11074562
M. Wt: 290.4 g/mol
InChI Key: KBIRMXRALKYTJV-UHFFFAOYSA-N
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Description

2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethyl pyridine-3-carboxylate is a chemical compound known for its unique structural features and versatile applications. This compound is characterized by the presence of a piperidine ring substituted with four methyl groups, which imparts significant steric hindrance and stability. The pyridine-3-carboxylate moiety adds to its chemical reactivity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethyl pyridine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 2,2,6,6-tetramethyl-4-piperidone.

    Substitution Reactions: The piperidine ring is then functionalized with an ethyl group at the 4-position through alkylation reactions.

    Esterification: The final step involves the esterification of the ethyl-substituted piperidine with pyridine-3-carboxylic acid under acidic conditions to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various esters and amides.

Scientific Research Applications

2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethyl pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a stabilizer in biological systems due to its steric hindrance.

    Medicine: Explored for its pharmacological properties, including potential antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of polymers and coatings, where it acts as a stabilizer against UV degradation.

Mechanism of Action

The compound exerts its effects primarily through its ability to stabilize free radicals and prevent oxidative damage. The steric hindrance provided by the tetramethylpiperidine ring protects the molecule from rapid degradation, allowing it to interact with molecular targets effectively. The pyridine moiety can engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,6,6-Tetramethylpiperidin-4-yl methacrylate
  • 2,2,6,6-Tetramethylpiperidin-4-yl acrylate
  • 2,2,6,6-Tetramethylpiperidin-4-yl ethyl acetate

Uniqueness

Compared to similar compounds, 2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethyl pyridine-3-carboxylate offers enhanced stability and reactivity due to the presence of both the piperidine and pyridine moieties. This dual functionality makes it particularly valuable in applications requiring robust chemical stability and versatility.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

2-(2,2,6,6-tetramethylpiperidin-4-yl)ethyl pyridine-3-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-16(2)10-13(11-17(3,4)19-16)7-9-21-15(20)14-6-5-8-18-12-14/h5-6,8,12-13,19H,7,9-11H2,1-4H3

InChI Key

KBIRMXRALKYTJV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)CCOC(=O)C2=CN=CC=C2)C

Origin of Product

United States

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